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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth initial investigation into the reactivity of 4-Bromo-5-
methoxy-2-methylaniline. This compound is a substituted aniline containing a bromine atom,

a methoxy group, and a methyl group on the benzene ring, making it a versatile building block

for the synthesis of more complex molecules in the pharmaceutical and materials science

industries. This document summarizes its key chemical properties, predicted reactivity in

common organic transformations, and detailed experimental protocols for representative

reactions. The guide is intended to serve as a foundational resource for researchers interested

in utilizing this molecule in their synthetic endeavors.

Chemical Properties and Spectroscopic Data
4-Bromo-5-methoxy-2-methylaniline, with the chemical formula C₈H₁₀BrNO, is a multifaceted

aromatic amine.[1] Its structure incorporates several functional groups that dictate its chemical

behavior. The physical and computed properties of this compound are summarized in the table

below. While experimental spectroscopic data for this specific molecule is not readily available

in the public domain, the table includes predicted data based on the analysis of its structural

analogs.[2][3]
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Property Value

IUPAC Name 4-bromo-5-methoxy-2-methylaniline

CAS Number 152626-77-2

Molecular Formula C₈H₁₀BrNO

Molecular Weight 216.07 g/mol

Appearance Predicted: White to off-white solid

Melting Point Not available

Boiling Point Not available

Predicted ¹H NMR

Peaks corresponding to aromatic protons,

methoxy protons, methyl protons, and amine

protons. Chemical shifts influenced by the

electronic effects of the substituents.

Predicted ¹³C NMR

Resonances for eight distinct carbon atoms,

including substituted and unsubstituted aromatic

carbons, and the methyl and methoxy carbons.

Predicted IR (cm⁻¹)

Characteristic peaks for N-H stretching (amine),

C-H stretching (aromatic and aliphatic), C-O

stretching (methoxy), and C-Br stretching.

Predicted Mass Spectrum

Molecular ion peak (M+) and isotopic peak

(M+2) characteristic of a monobrominated

compound. Fragmentation patterns would

involve loss of methyl, methoxy, and amino

groups.

Predicted Reactivity
The reactivity of 4-Bromo-5-methoxy-2-methylaniline is governed by the interplay of its

functional groups: the activating amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups,

and the deactivating but synthetically versatile bromo (-Br) group.
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Electrophilic Aromatic Substitution
The amino, methoxy, and methyl groups are all ortho-, para-directing and activating for

electrophilic aromatic substitution. The positions ortho and para to the strongly activating amino

group are the most susceptible to electrophilic attack. However, steric hindrance from the

adjacent methyl and methoxy groups will influence the regioselectivity of these reactions.

Further bromination, for instance, would likely occur at the position ortho to the amino group

that is not already substituted.[4][5]

Reactions of the Amino Group
The primary amino group is a key site for a variety of transformations. It can be diazotized to

form a diazonium salt, which is a versatile intermediate for introducing a wide range of

functional groups via Sandmeyer or similar reactions.[6][7] The amino group can also

participate in N-alkylation, N-acylation, and condensation reactions.

Reactions of the Bromo Group
The bromine atom can be replaced through various transition-metal-catalyzed cross-coupling

reactions, such as the Buchwald-Hartwig amination for the formation of new C-N bonds.[8][9]

[10][11][12] It can also be a site for the formation of organometallic reagents, such as Grignard

or organolithium reagents, which can then react with various electrophiles.

Key Experimental Protocols
The following are detailed, generalized protocols for key reactions that 4-Bromo-5-methoxy-2-
methylaniline is expected to undergo. Researchers should note that optimization of reaction

conditions may be necessary to achieve desired yields and purity.

Diazotization and Sandmeyer Reaction
This two-step protocol describes the conversion of the amino group to a diazonium salt,

followed by its replacement with a chloro group as a representative Sandmeyer reaction.

Step 1: Diazotization

Dissolve 1.0 equivalent of 4-Bromo-5-methoxy-2-methylaniline in a suitable acidic solution

(e.g., 3M HCl) and cool the mixture to 0-5 °C in an ice bath.
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Slowly add a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in water dropwise to the

aniline solution, maintaining the temperature below 5 °C.

Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the

diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Sandmeyer Reaction (Chlorination)

In a separate flask, prepare a solution of 1.2 equivalents of copper(I) chloride (CuCl) in

concentrated hydrochloric acid and cool it to 0-5 °C.

Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous

nitrogen gas evolution should be observed.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 1-2 hours.

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic

layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel.

4-Bromo-5-methoxy-2-methylaniline Diazonium Salt
NaNO2, HCl, 0-5 °C

4-Bromo-1-chloro-5-methoxy-2-methylbenzene
CuCl

Click to download full resolution via product page

Caption: Diazotization followed by Sandmeyer reaction.

Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 4-
Bromo-5-methoxy-2-methylaniline with a generic secondary amine.

To an oven-dried Schlenk tube, add 1.0 equivalent of 4-Bromo-5-methoxy-2-methylaniline,

1.2 equivalents of the desired amine, a palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), a
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suitable phosphine ligand (e.g., 4 mol% XPhos), and 1.4 equivalents of a base (e.g., sodium

tert-butoxide).

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction

progress by TLC or GC-MS.

After completion, cool the reaction to room temperature, dilute with an organic solvent, and

filter through a pad of Celite.

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Reactants

Reagents

4-Bromo-5-methoxy-2-methylaniline

Coupled Product

Amine (R2NH)

Pd Catalyst

Ligand

Base

Click to download full resolution via product page

Caption: Buchwald-Hartwig amination workflow.
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Electrophilic Bromination
This protocol provides a general method for the further bromination of the aromatic ring.

Dissolve 1.0 equivalent of 4-Bromo-5-methoxy-2-methylaniline in a suitable solvent (e.g.,

acetic acid or a chlorinated solvent).

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of 1.0 equivalent of a brominating agent (e.g., N-bromosuccinimide or

bromine in acetic acid) dropwise.

Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the reaction by TLC.

Upon completion, quench the reaction with a solution of sodium thiosulfate.

Extract the product with an organic solvent, wash with water and brine, dry over anhydrous

sodium sulfate, and concentrate.

Purify the crude product by column chromatography or recrystallization.

4-Bromo-5-methoxy-2-methylaniline

Dibrominated Product

Br+ (e.g., NBS)

Click to download full resolution via product page

Caption: Electrophilic bromination of the aromatic ring.

Conclusion
4-Bromo-5-methoxy-2-methylaniline is a promising chemical intermediate with multiple

reactive sites that can be selectively functionalized. Its amino group allows for diazotization and

subsequent Sandmeyer-type reactions, while the bromo substituent opens avenues for
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transition-metal-catalyzed cross-coupling reactions. The activated aromatic ring is also

susceptible to further electrophilic substitution. The protocols and reactivity predictions provided

in this guide offer a solid starting point for the exploration of this molecule's synthetic potential

in the development of novel compounds for various applications. Further experimental work is

warranted to fully elucidate its reaction scope and optimize conditions for specific

transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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